molecular formula C12H17N B15034393 Quinoline, 1,2,3,4-tetrahydro-1-propyl- CAS No. 6613-29-2

Quinoline, 1,2,3,4-tetrahydro-1-propyl-

Cat. No.: B15034393
CAS No.: 6613-29-2
M. Wt: 175.27 g/mol
InChI Key: WLLGJRAQHFVTNJ-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-1-propyl- is a heterocyclic organic compound with the molecular formula C12H17N. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. This compound is characterized by the presence of a propyl group at the first position and a partially hydrogenated quinoline ring, making it a tetrahydro derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 1,2,3,4-tetrahydro-1-propyl- can be achieved through several methods. One common method involves the reduction of quinoline N-oxide using diethylsilane in the presence of a catalyst such as tris(pentafluorophenyl)borane in chloroform . The reaction conditions typically involve heating the mixture to facilitate the reduction process.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar methods as described above. The choice of catalyst and solvent can vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Quinoline, 1,2,3,4-tetrahydro-1-propyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Further reduction can lead to fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as diethylsilane and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-1-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-1-propyl- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes or receptors involved in biological processes. For example, quinoline derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

    Quinoline: The parent compound, which is fully aromatic and lacks the tetrahydro and propyl groups.

    1,2,3,4-Tetrahydroquinoline: A similar compound without the propyl group.

    Quinoline-2-carboxylic acid: An oxidized derivative with a carboxyl group at the second position.

Uniqueness: Quinoline, 1,2,3,4-tetrahydro-1-propyl- is unique due to the presence of both the tetrahydro and propyl groups, which can influence its chemical reactivity and biological activity. The tetrahydro ring provides additional hydrogen atoms that can participate in hydrogen bonding, while the propyl group can affect the compound’s lipophilicity and interaction with biological targets.

Properties

IUPAC Name

1-propyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-9-13-10-5-7-11-6-3-4-8-12(11)13/h3-4,6,8H,2,5,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLGJRAQHFVTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425069
Record name Quinoline, 1,2,3,4-tetrahydro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6613-29-2
Record name Quinoline, 1,2,3,4-tetrahydro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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